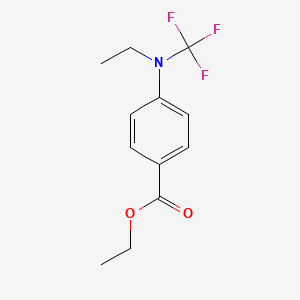![molecular formula C11H19NOS B13959082 1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone is a unique organic compound characterized by its spirocyclic structure. This compound features a mercaptomethyl group attached to a spiro[4.4]nonane ring system, which is further connected to an ethanone moiety. The presence of both sulfur and nitrogen atoms within its structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone typically involves multi-step organic reactions. One common approach is the reaction of a spirocyclic ketone with a mercaptomethylating agent under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors under controlled temperatures and pressures. The product is then purified through techniques such as crystallization or distillation to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercaptomethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Applications De Recherche Scientifique
1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The spirocyclic structure may also interact with various enzymes, affecting their activity and leading to biological effects .
Comparaison Avec Des Composés Similaires
- 1-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone
- 1-(7-(Methylthio)-2-azaspiro[4.4]nonan-2-yl)ethanone
- 1-(7-(Aminomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone
Uniqueness: 1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone is unique due to the presence of the mercaptomethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The spirocyclic structure also contributes to its stability and specific interactions with biological targets .
Propriétés
Formule moléculaire |
C11H19NOS |
|---|---|
Poids moléculaire |
213.34 g/mol |
Nom IUPAC |
1-[8-(sulfanylmethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone |
InChI |
InChI=1S/C11H19NOS/c1-9(13)12-5-4-11(8-12)3-2-10(6-11)7-14/h10,14H,2-8H2,1H3 |
Clé InChI |
NINVFSODLVSJIO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2(C1)CCC(C2)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


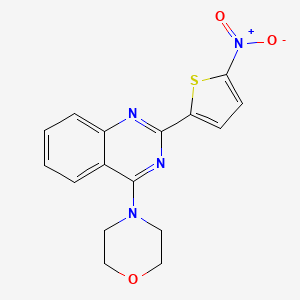
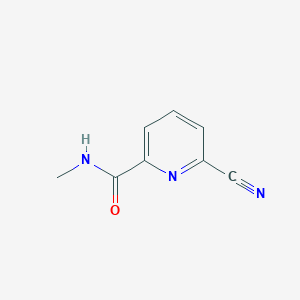
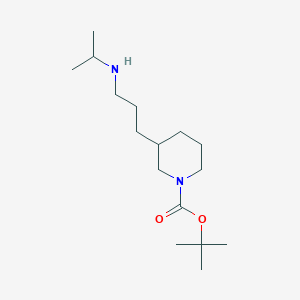
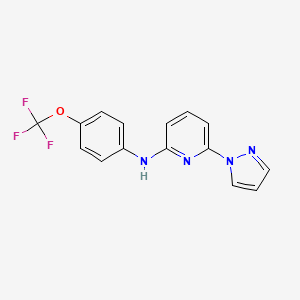
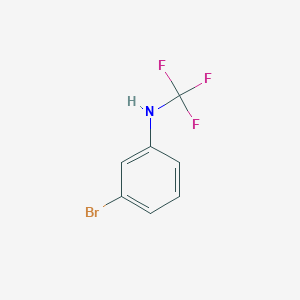
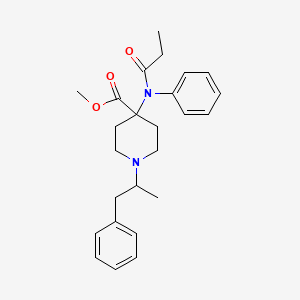
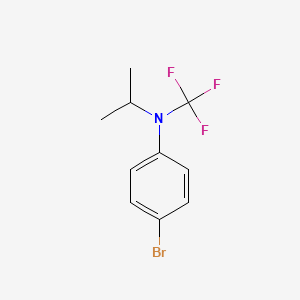
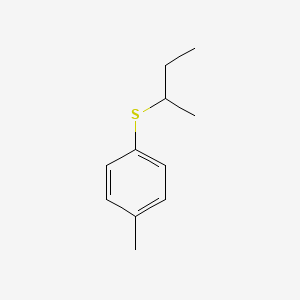
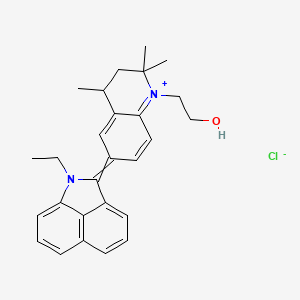
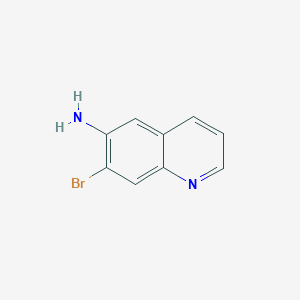
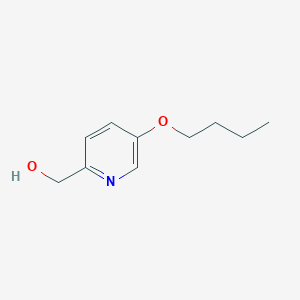
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)

